molecular formula C24H22N2O5S B496765 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B496765
M. Wt: 450.5g/mol
InChI Key: ZHQOMMAJAGSTRH-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound with a unique structure that combines a dibenzofuran moiety with a sulfonyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through a series of cyclization reactions involving appropriate aromatic precursors.

    Methoxylation: Introduction of the methoxy group at the 2-position of the dibenzofuran ring.

    Sulfonylation: The pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides and pyrrolidine under basic conditions.

    Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃ in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using SnCl₂.

    Substitution: Halogenation using NBS or nitration using HNO₃/H₂SO₄.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)benzamide
  • 3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
  • 2-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C24H22N2O5S/c1-30-23-14-19-18-6-2-3-7-21(18)31-22(19)15-20(23)25-24(27)16-8-10-17(11-9-16)32(28,29)26-12-4-5-13-26/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,25,27)

InChI Key

ZHQOMMAJAGSTRH-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5

Origin of Product

United States

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